molecular formula C18H18N8OS B15006006 4-(morpholin-4-yl)-6-{[2-(1,3-thiazol-5-yl)-1H-benzimidazol-1-yl]methyl}-1,3,5-triazin-2-amine

4-(morpholin-4-yl)-6-{[2-(1,3-thiazol-5-yl)-1H-benzimidazol-1-yl]methyl}-1,3,5-triazin-2-amine

Cat. No.: B15006006
M. Wt: 394.5 g/mol
InChI Key: LHIVEMGSMAXKAE-UHFFFAOYSA-N
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Description

4-(morpholin-4-yl)-6-{[2-(1,3-thiazol-5-yl)-1H-benzimidazol-1-yl]methyl}-1,3,5-triazin-2-amine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a morpholine ring, a thiazole ring, a benzimidazole moiety, and a triazine core

Preparation Methods

The synthesis of 4-(morpholin-4-yl)-6-{[2-(1,3-thiazol-5-yl)-1H-benzimidazol-1-yl]methyl}-1,3,5-triazin-2-amine involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes the following steps:

    Formation of the Benzimidazole Moiety: This step typically involves the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions to form the benzimidazole ring.

    Synthesis of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Formation of the Triazine Core: The triazine core is usually synthesized by the cyclization of cyanuric chloride with appropriate amines.

    Coupling Reactions:

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to improve efficiency and scalability.

Chemical Reactions Analysis

4-(morpholin-4-yl)-6-{[2-(1,3-thiazol-5-yl)-1H-benzimidazol-1-yl]methyl}-1,3,5-triazin-2-amine undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles such as amines or thiols replace specific functional groups in the compound.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form imines or other condensation products.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(morpholin-4-yl)-6-{[2-(1,3-thiazol-5-yl)-1H-benzimidazol-1-yl]methyl}-1,3,5-triazin-2-amine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound has been studied for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other enzymes involved in cellular signaling pathways.

    Medicine: Research has explored its potential as an anticancer agent, given its ability to interfere with cell proliferation and induce apoptosis in cancer cells.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-(morpholin-4-yl)-6-{[2-(1,3-thiazol-5-yl)-1H-benzimidazol-1-yl]methyl}-1,3,5-triazin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to the active sites of enzymes, inhibiting their activity and disrupting cellular processes. For example, as a kinase inhibitor, it can prevent the phosphorylation of target proteins, thereby modulating signaling pathways involved in cell growth and survival. The exact molecular targets and pathways depend on the specific biological context and the type of cells or organisms being studied.

Comparison with Similar Compounds

When compared to similar compounds, 4-(morpholin-4-yl)-6-{[2-(1,3-thiazol-5-yl)-1H-benzimidazol-1-yl]methyl}-1,3,5-triazin-2-amine stands out due to its unique combination of structural features. Similar compounds include:

    4-(morpholin-4-ylmethyl)-1,3-thiazol-2-amine: This compound shares the morpholine and thiazole rings but lacks the benzimidazole and triazine moieties.

    4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: This compound contains a morpholine ring but differs significantly in its overall structure and functional groups.

    N-[3-fluoro-4-(morpholin-4-yl)phenyl]thiazol-2-amine: This compound has a similar thiazole ring but differs in the substitution pattern and additional functional groups.

The uniqueness of this compound lies in its ability to combine multiple pharmacophores into a single molecule, enhancing its potential for diverse biological activities and applications.

Properties

Molecular Formula

C18H18N8OS

Molecular Weight

394.5 g/mol

IUPAC Name

4-morpholin-4-yl-6-[[2-(1,3-thiazol-5-yl)benzimidazol-1-yl]methyl]-1,3,5-triazin-2-amine

InChI

InChI=1S/C18H18N8OS/c19-17-22-15(23-18(24-17)25-5-7-27-8-6-25)10-26-13-4-2-1-3-12(13)21-16(26)14-9-20-11-28-14/h1-4,9,11H,5-8,10H2,(H2,19,22,23,24)

InChI Key

LHIVEMGSMAXKAE-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)N)CN3C4=CC=CC=C4N=C3C5=CN=CS5

Origin of Product

United States

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